REACTION_CXSMILES
|
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[CH3:6][O:7][CH2:8][C:9](O)=O.P(Cl)(Cl)(Cl)=O.[Na]>O1CCOCC1.O>[CH3:6][O:7][CH2:8][C:9]1[S:4][C:3]([NH2:5])=[N:2][N:1]=1 |^1:16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NNC(=S)N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
39.56 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)O
|
Name
|
|
Quantity
|
67.54 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
After extraction EtOAc/iPrOH (9/1) and evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from MeTHF/iPrOH
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1=NN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |